Cas no 67572-28-5 (1-{3,8-diazabicyclo3.2.1octan-8-yl}ethan-1-one)

1-{3,8-Diazabicyclo[3.2.1]octan-8-yl}ethan-1-one is a bicyclic tertiary amine derivative with a ketone functional group, exhibiting potential utility as a versatile intermediate in organic synthesis and pharmaceutical applications. Its rigid bicyclic scaffold enhances structural stability, while the diazabicyclic core offers opportunities for further functionalization. The compound’s ketone moiety provides a reactive site for nucleophilic additions or reductions, facilitating the synthesis of more complex molecules. Its well-defined stereochemistry and constrained ring system may contribute to selective binding in medicinal chemistry contexts. Suitable for controlled reactions under mild conditions, this compound is of interest in the development of biologically active molecules or specialized ligands.
1-{3,8-diazabicyclo3.2.1octan-8-yl}ethan-1-one structure
67572-28-5 structure
Product Name:1-{3,8-diazabicyclo3.2.1octan-8-yl}ethan-1-one
CAS No:67572-28-5
MF:C8H14N2O
MW:154.209561824799
MDL:MFCD18817522
CID:966306
PubChem ID:12430602
Update Time:2025-05-24

1-{3,8-diazabicyclo3.2.1octan-8-yl}ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3,8-Diazabicyclo[3.2.1]octane,8-acetyl-(9CI)
    • 1-(3,8-diazabicyclo[3.2.1]octan-8-yl)ethanone
    • 1-{3,8-diazabicyclo3.2.1octan-8-yl}ethan-1-one
    • DTXSID20497953
    • SCHEMBL2302714
    • 8-ACETYL-3,8-DIAZABICYCLO[3.2.1]OCTANE
    • 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one
    • D76234
    • EN300-2500216
    • CS-0101746
    • 1-{3,8-diazabicyclo[3.2.1]octan-8-yl}ethan-1-one
    • AQUCDZZCANBRFO-UHFFFAOYSA-N
    • N8 -acetyl-3,8-diazabicyclo[3.2.1]octane
    • 67572-28-5
    • DB-282836
    • 3,8-Diazabicyclo[3.2.1]octane, 8-acetyl-
    • MDL: MFCD18817522
    • Inchi: 1S/C8H14N2O/c1-6(11)10-7-2-3-8(10)5-9-4-7/h7-9H,2-5H2,1H3
    • InChI Key: AQUCDZZCANBRFO-UHFFFAOYSA-N
    • SMILES: O=C(C)N1C2CNCC1CC2

Computed Properties

  • Exact Mass: 154.110613074g/mol
  • Monoisotopic Mass: 154.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 32.3Ų

1-{3,8-diazabicyclo3.2.1octan-8-yl}ethan-1-one Pricemore >>

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Additional information on 1-{3,8-diazabicyclo3.2.1octan-8-yl}ethan-1-one

Introduction to 1-{3,8-diazabicyclo[3.2.1]octan-8-yl}ethan-1-one (CAS No. 67572-28-5)

1-{3,8-diazabicyclo[3.2.1]octan-8-yl}ethan-1-one, also known by its CAS number 67572-28-5, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of diazabicycloalkanes and is characterized by its unique bicyclic structure and functional groups, which confer it with a range of biological activities and potential therapeutic applications.

The chemical structure of 1-{3,8-diazabicyclo[3.2.1]octan-8-yl}ethan-1-one consists of a bicyclic ring system with two nitrogen atoms and an acetyl group attached to one of the nitrogen atoms. This structure provides a scaffold for the exploration of various pharmacological properties, including central nervous system (CNS) activity, anti-inflammatory effects, and potential use in the treatment of neurological disorders.

Recent studies have highlighted the potential of 1-{3,8-diazabicyclo[3.2.1]octan-8-yl}ethan-1-one in modulating neurotransmitter systems, particularly those involving acetylcholine and serotonin. These neurotransmitters play crucial roles in cognitive function, mood regulation, and pain perception. Research has shown that compounds with similar structures can enhance cognitive performance and alleviate symptoms of depression and anxiety.

In the context of neurological disorders, 1-{3,8-diazabicyclo[3.2.1]octan-8-yl}ethan-1-one has been investigated for its potential to improve memory and learning in animal models of Alzheimer's disease. Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inflammation in brain tissues.

Beyond its CNS applications, 1-{3,8-diazabicyclo[3.2.1]octan-8-yl}ethan-1-one has also shown promise in anti-inflammatory research. In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various inflammatory conditions including arthritis and inflammatory bowel disease.

The synthesis of 1-{3,8-diazabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves multi-step processes that include the formation of the diazabicycloalkane core followed by functionalization with the acetyl group. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for further research and development.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-{3,8-diazabicyclo[3.2.1]octan-8-yl}ethan-1-one in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and suggest that further clinical evaluation is warranted.

In conclusion, 1-{3,8-diazabicyclo[3.2.1]octan-8-yl}ethan-1-one (CAS No. 67572-28-5) represents a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and biological activities make it an attractive target for further research and development in the fields of neuroscience, inflammation, and drug discovery.

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